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Compound of Interest

Compound Name:
6-Methoxy-1-methyl-1H-indole-2-

carboxylic acid

Cat. No.: B1362781 Get Quote

Executive Summary & Overview
6-Methoxy-1-methyl-1H-indole-2-carboxylic acid belongs to the indole carboxylic acid class

of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. The indole

core is a privileged structure, found in numerous natural products and synthetically-derived

pharmaceuticals. The specific substitutions on this molecule—a methoxy group at the 6-

position, an N-methylation at the 1-position, and a carboxylic acid at the 2-position—provide a

unique combination of electronic and steric properties that make it a valuable starting point for

chemical biology and drug discovery.

While research on this specific derivative is emerging, the broader family of indole-2-carboxylic

acids has been identified as a promising scaffold for developing inhibitors of various enzymes

and modulators of cellular receptors.[1][2][3][4] This document serves as a technical guide,

providing insights into the compound's properties, potential applications, and detailed protocols

for its use in a research setting. The causality behind experimental choices is explained to

empower researchers to adapt these protocols to their specific targets and hypotheses.

Physicochemical Properties & Characterization
Proper characterization and understanding of the physicochemical properties of a research

chemical are foundational to experimental success. 6-Methoxy-1-methyl-1H-indole-2-
carboxylic acid is a solid at room temperature.
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Table 1: Compound Specifications

Property Value Source

IUPAC Name
6-methoxy-1-methylindole-
2-carboxylic acid

[5][6]

CAS Number 739365-07-2 [6][7][8]

Molecular Formula C₁₁H₁₁NO₃ [5][8]

Molecular Weight 205.21 g/mol [6][8]

Monoisotopic Mass 205.0739 Da [5]

Predicted XlogP 2.0 [5]

Appearance White to beige powder/crystals [9]

Boiling Point 422.3°C (Predicted) [6]

Density 1.26 g/cm³ (Predicted) [6]

SMILES
CN1C(=CC2=C1C=C(C=C2)O

C)C(=O)O
[5][6]

| InChIKey | KXACSDHQSUBYNG-UHFFFAOYSA-N |[5][6] |

Note on Characterization: For any purchased or synthesized batch, identity and purity should

be confirmed via standard analytical techniques.

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the positions of

the methyl and methoxy groups.

Mass Spectrometry (MS): To verify the molecular weight.[5]

High-Performance Liquid Chromatography (HPLC): To determine purity.

Potential Research Applications & Scientific Context
The indole-2-carboxylic acid scaffold is a versatile starting point for probing various biological

systems. The inherent ability of the carboxylic acid to chelate metal ions or form key hydrogen
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bonds makes it a common feature in enzyme inhibitors.

// Core Compound core [label="6-Methoxy-1-methyl-1H-\nindole-2-carboxylic acid",

fillcolor="#F1F3F4", fontcolor="#202124"];

// Applications app1 [label="Enzyme Inhibition\n(e.g., HIV Integrase, IDO1/TDO)",

fillcolor="#E8F0FE", fontcolor="#202124", URL="https://www.mdpi.com/1420-

3049/28/24/8020", tooltip="HIV Integrase Inhibition"]; app2 [label="GPCR Antagonism\n(e.g.,

CysLT1 for Asthma)", fillcolor="#E8F0FE", fontcolor="#202124",

URL="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4573934/", tooltip="CysLT1 Antagonism"];

app3 [label="Antiparasitic Agents\n(e.g., Trypanosoma cruzi)", fillcolor="#E8F0FE",

fontcolor="#202124", URL="https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02942",

tooltip="Anti-Trypanosoma cruzi Activity"]; app4 [label="Synthetic Building Block\n(Medicinal

Chemistry)", fillcolor="#E8F0FE", fontcolor="#202124",

URL="https://www.chembk.com/en/chem/6-METHOXY-1H-INDOLE-2-CARBOXYLIC-ACID",

tooltip="Use in Synthesis"];

// Connections core -> app1 [color="#4285F4"]; core -> app2 [color="#34A853"]; core -> app3

[color="#FBBC05"]; core -> app4 [color="#EA4335"]; } endom Caption: Potential research

avenues for 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid.

Enzyme Inhibition: The indole-2-carboxylic acid core has been successfully developed into

potent inhibitors of HIV-1 integrase, where the carboxyl group chelates essential Mg²⁺ ions in

the enzyme's active site.[3][4] Furthermore, related derivatives have shown dual inhibitory

activity against Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase

(TDO), enzymes that are key targets in cancer immunotherapy.[1] This compound could

serve as a fragment or starting point for developing novel inhibitors against these or other

metalloenzymes.

GPCR Antagonism: A novel class of highly potent and selective antagonists for the Cysteinyl

leukotriene receptor 1 (CysLT1) was developed from a 1H-indole-2-carboxylic acid scaffold.

[2] This demonstrates the utility of the scaffold in targeting G protein-coupled receptors,

which are implicated in a vast range of inflammatory conditions like asthma.[2]

Antiparasitic Drug Discovery: Recent work has identified 1H-indole-2-carboxamides as

having activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[10]
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[11] The methoxy group, in particular, was found to be a favorable substitution for

maintaining potency.[10][11] This compound is therefore a relevant starting material for

synthesizing novel carboxamides in this therapeutic area.

Synthetic Intermediate: Its primary and most immediate use is as a functionalized building

block in organic synthesis.[12] The carboxylic acid can be readily converted to amides,

esters, or other functional groups, while the indole ring itself can undergo further electrophilic

substitution, allowing for the rapid generation of a library of more complex molecules for

screening.

Experimental Protocols
The following protocols are designed to be self-validating and provide a solid foundation for

utilizing this compound in a research setting.

Protocol 1: Solubilization and Stock Solution
Preparation
Rationale: Establishing a reliable and reproducible method for solubilizing the compound is the

first critical step for any in vitro or cell-based assay. Dimethyl sulfoxide (DMSO) is a common

aprotic solvent for creating high-concentration stocks of organic molecules for biological

screening.

Materials:

6-Methoxy-1-methyl-1H-indole-2-carboxylic acid (solid)

Anhydrous DMSO

Calibrated analytical balance

Sterile microcentrifuge tubes or amber glass vials

Pipettes

Procedure:

Tare: On an analytical balance, place a sterile microcentrifuge tube and tare the weight.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11998015/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02942
https://pmc.ncbi.nlm.nih.gov/articles/PMC11998015/
https://www.chembk.com/en/chem/6-METHOXY-1H-INDOLE-2-CARBOXYLIC%20ACID
https://www.benchchem.com/product/b1362781?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Weigh: Carefully weigh out a precise amount of the compound (e.g., 2.05 mg) into the tube.

Causality: Precision at this step is crucial for accurate final concentrations.

Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a desired

stock concentration (e.g., 10 mM).

Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))

Example: For 2.05 mg of compound (MW = 205.21 g/mol ) to make a 10 mM stock:

Volume (L) = 0.00205 g / (205.21 g/mol * 0.01 mol/L) = 0.001 L = 1000 µL

Solubilize: Add the calculated volume of anhydrous DMSO to the tube.

Mix: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief

sonication in a water bath can assist with dissolution if needed.

Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store at -20°C or -80°C, protected from light. Causality: Aliquoting preserves the integrity of

the stock solution over time.

Protocol 2: General Workflow for In Vitro Enzyme
Inhibition Assay
Rationale: This protocol provides a template for assessing the compound's inhibitory activity

against a purified enzyme. It is designed to be adapted for various enzyme systems (e.g.,

kinases, proteases, dioxygenases) by substituting the specific buffer, enzyme, substrate, and

detection method. The workflow ensures that appropriate controls are included for data

validation.

// Nodes prep [label="Prepare Reagents\n(Buffer, Enzyme, Substrate)", fillcolor="#F1F3F4",

fontcolor="#202124"]; dilute [label="Serial Dilution of Compound\n(e.g., 100 µM to 1 nM)",

fillcolor="#E8F0FE", fontcolor="#202124"]; plate [label="Plate Compound & Controls\n(100%

Activity, 0% Activity)", fillcolor="#E8F0FE", fontcolor="#202124"]; add_enzyme [label="Add

Enzyme\n(Pre-incubate with compound)", fillcolor="#FEF7E0", fontcolor="#202124"]; start_rxn

[label="Initiate Reaction\n(Add Substrate)", fillcolor="#FCE8E6", fontcolor="#202124"]; incubate

[label="Incubate\n(Time & Temp dependent on enzyme)", fillcolor="#E6F4EA",
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fontcolor="#202124"]; detect [label="Detect Signal\n(Absorbance, Fluorescence, etc.)",

fillcolor="#E8EAED", fontcolor="#202124"]; analyze [label="Analyze Data\n(Calculate %

Inhibition, IC₅₀)", fillcolor="#D1E3FC", fontcolor="#202124"];

// Workflow prep -> dilute [color="#4285F4"]; dilute -> plate [color="#4285F4"]; plate ->

add_enzyme [color="#4285F4"]; add_enzyme -> start_rxn [color="#4285F4"]; start_rxn ->

incubate [color="#4285F4"]; incubate -> detect [color="#4285F4"]; detect -> analyze

[color="#4285F4"]; } endom Caption: Standard workflow for an in vitro enzyme inhibition

screen.

Materials:

96-well microplate (e.g., clear, black, or white depending on detection method)

Purified target enzyme

Enzyme-specific substrate

Assay buffer (optimized for pH, salts, and cofactors for the target enzyme)

Compound stock solution (from Protocol 1)

Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

Compound Dilution: Prepare a serial dilution series of the compound in the assay buffer. For

an initial IC₅₀ determination, a 10-point, 3-fold dilution series starting from 100 µM is

common.

Plate Layout:

Test Wells: Add a small volume (e.g., 2 µL) of each compound dilution to the wells.

100% Activity Control (Positive Control): Add 2 µL of vehicle (DMSO-containing buffer)

instead of the compound. Self-Validation: This well defines the maximum signal.
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0% Activity Control (Negative Control): Add 2 µL of vehicle. This well will either contain no

enzyme or a known potent inhibitor. Self-Validation: This well defines the background

signal.

Enzyme Addition: Add the enzyme, diluted in assay buffer, to all wells except for a "no

enzyme" background control. The total volume should be consistent across wells (e.g., 50

µL).

Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the

enzyme. Causality: This step allows the compound to bind to the enzyme before the reaction

starts, which is important for detecting time-dependent or slow-binding inhibitors.

Reaction Initiation: Add the substrate, diluted in assay buffer, to all wells to start the reaction.

Kinetic or Endpoint Reading:

Kinetic: Immediately place the plate in the reader and measure the signal at regular

intervals. The rate of the reaction (slope) is used for analysis.

Endpoint: Incubate the plate for a fixed period (e.g., 60 minutes). Stop the reaction (if

necessary) and read the final signal.

Data Analysis:

Calculate the percent inhibition for each concentration relative to the controls:

% Inhibition = 100 * (1 - ([Signal_Test] - [Signal_0%]) / ([Signal_100%] - [Signal_0%]))

Plot percent inhibition versus the logarithm of the compound concentration and fit the data

to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: General Cell Viability/Cytotoxicity Assay
Rationale: Before assessing a compound's specific biological effect on cells, it is essential to

determine its inherent cytotoxicity. This protocol uses a resazurin-based assay, where

metabolically active (viable) cells reduce the blue resazurin to the fluorescent pink resorufin. A

decrease in fluorescence indicates cytotoxicity.
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Materials:

Adherent or suspension cells of interest

Complete cell culture medium

96-well clear-bottom, black-walled tissue culture plates

Compound stock solution (from Protocol 1)

Resazurin sodium salt solution (e.g., AlamarBlue™ or similar)

Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Procedure:

Cell Seeding: Seed cells into the 96-well plate at a predetermined optimal density and allow

them to adhere overnight (for adherent cells).

Compound Treatment:

Prepare serial dilutions of the compound in complete cell culture medium.

Carefully remove the old medium from the wells and replace it with the medium containing

the test compound or vehicle control (e.g., 0.1% DMSO).

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under

standard cell culture conditions (37°C, 5% CO₂).

Assay:

Add resazurin solution to each well (typically 10% of the total volume).

Incubate for another 1-4 hours, allowing viable cells to convert the dye.

Measurement: Read the fluorescence on a plate reader.

Data Analysis:
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Calculate percent viability relative to the vehicle-treated control wells.

Plot percent viability versus compound concentration to determine the CC₅₀ (50%

cytotoxic concentration).

Safety and Handling
While this specific compound has not been fully characterized toxicologically, compounds of

this class should be handled with care in a laboratory setting.[13]

GHS Hazard Statements (Based on related compounds): May cause skin irritation (H315),

serious eye irritation (H319), and respiratory irritation (H335).[14]

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile

gloves, and a lab coat.[15][16] Handle the solid powder in a chemical fume hood or use

appropriate exhaust ventilation to avoid dust formation and inhalation.[13]

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected

from light.[13][17]

Spills & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation,

and place it in a suitable container for disposal.[13][15] Dispose of chemical waste in

accordance with local, state, and federal regulations. Do not let the product enter drains.[13]

First Aid:

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact

lenses if present and easy to do. Continue rinsing.[17]

In case of skin contact: Wash off with soap and plenty of water.[13]

If inhaled: Move the person into fresh air.[13]

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious

person.[13]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.oxfordlabfinechem.com/msds/(I-04852)%20INDOLE-3-CARBOXYLIC%20ACID%2099%20AR%20(For%20Biochemistry).pdf
https://pubchem.ncbi.nlm.nih.gov/compound/410327
https://www.cdhfinechemical.com/images/product/msds/37_590161847_INDOLE-3-CARBOXYLICACIDCASNO-771-50-6-MSDS.pdf
https://www.fishersci.com/store/msds?partNumber=AC307610050&countryCode=US&language=en
https://www.oxfordlabfinechem.com/msds/(I-04852)%20INDOLE-3-CARBOXYLIC%20ACID%2099%20AR%20(For%20Biochemistry).pdf
https://www.oxfordlabfinechem.com/msds/(I-04852)%20INDOLE-3-CARBOXYLIC%20ACID%2099%20AR%20(For%20Biochemistry).pdf
https://www.lobachemie.com/lab-chemical-msds/MSDS-INDOLE3CARBOXYLIC-ACID-CASNO-771-50-4187D-EN.aspx
https://www.oxfordlabfinechem.com/msds/(I-04852)%20INDOLE-3-CARBOXYLIC%20ACID%2099%20AR%20(For%20Biochemistry).pdf
https://www.cdhfinechemical.com/images/product/msds/37_590161847_INDOLE-3-CARBOXYLICACIDCASNO-771-50-6-MSDS.pdf
https://www.oxfordlabfinechem.com/msds/(I-04852)%20INDOLE-3-CARBOXYLIC%20ACID%2099%20AR%20(For%20Biochemistry).pdf
https://www.lobachemie.com/lab-chemical-msds/MSDS-INDOLE3CARBOXYLIC-ACID-CASNO-771-50-4187D-EN.aspx
https://www.oxfordlabfinechem.com/msds/(I-04852)%20INDOLE-3-CARBOXYLIC%20ACID%2099%20AR%20(For%20Biochemistry).pdf
https://www.oxfordlabfinechem.com/msds/(I-04852)%20INDOLE-3-CARBOXYLIC%20ACID%2099%20AR%20(For%20Biochemistry).pdf
https://www.oxfordlabfinechem.com/msds/(I-04852)%20INDOLE-3-CARBOXYLIC%20ACID%2099%20AR%20(For%20Biochemistry).pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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